1,4-Phenylenediacetonitrile chemical properties and structure
1,4-Phenylenediacetonitrile chemical properties and structure
An In-depth Technical Guide to 1,4-Phenylenediacetonitrile: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of 1,4-Phenylenediacetonitrile. It aims to provide not just data, but field-proven insights into the practical utility and handling of this versatile chemical intermediate.
Introduction and Strategic Importance
1,4-Phenylenediacetonitrile (p-PDAN), also known as p-Xylylene Dicyanide, is a bifunctional organic compound featuring a central benzene ring substituted at the para positions with two cyanomethyl (-CH₂CN) groups.[1][2][3] Its strategic importance in organic synthesis stems from this unique symmetrical structure, which provides two reactive sites for building complex molecular architectures.
Identified by CAS Number 622-75-3 , this compound serves as a pivotal building block in the synthesis of a wide array of value-added products, including pharmaceuticals, agrochemicals, and dyes.[1][3][4][5][6] Its utility lies in the versatile reactivity of both the nitrile functionalities and the benzylic protons, allowing for a diverse range of chemical transformations. This guide will delve into the core chemical principles that make p-PDAN an indispensable tool for synthetic chemists.
Molecular Structure and Physicochemical Properties
The molecular structure of 1,4-Phenylenediacetonitrile is fundamental to its reactivity. The para-substitution pattern ensures a linear and symmetric molecule, which can influence its crystalline structure and solubility. The electron-withdrawing nature of the nitrile groups acidifies the adjacent methylene protons, a key feature that dictates its role in many synthetic pathways.
Caption: Molecular structure of 1,4-Phenylenediacetonitrile (CAS: 622-75-3).
The physical and chemical properties of p-PDAN are summarized below. Its solid, crystalline nature and high melting point are characteristic of its symmetrical structure. Its poor solubility in water is expected for a non-polar aromatic compound, necessitating the use of organic solvents in reactions.[1][3]
| Property | Value | Source(s) |
| CAS Number | 622-75-3 | [1] |
| Molecular Formula | C₁₀H₈N₂ | [1][7] |
| Molecular Weight | 156.18 g/mol | [7] |
| Appearance | White to light yellow or brown crystalline powder | [1][3][8] |
| Melting Point | 94-99 °C | [4][7][8] |
| Boiling Point | ~334.0 °C at 760 mmHg | [7][9] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [1][3][4] |
| Density | ~1.1 g/cm³ | [7] |
| Flash Point | ~163.6 °C | [7][9] |
Spectroscopic Profile for Structural Verification
For any researcher, verifying the identity and purity of starting materials is a critical, non-negotiable step. The following spectroscopic data are characteristic of 1,4-Phenylenediacetonitrile and serve as a reliable fingerprint for its identification.
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¹H NMR Spectroscopy: The symmetry of the molecule simplifies its proton NMR spectrum. Two distinct signals are expected:
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A singlet in the aromatic region (typically ~7.3 ppm) corresponding to the four equivalent aromatic protons.
-
A singlet in the aliphatic region (typically ~3.7 ppm) corresponding to the four equivalent methylene (-CH₂) protons. The chemical shift is downfield due to the deshielding effect of the adjacent benzene ring and nitrile group.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the molecular symmetry:
-
Nitrile Carbon (C≡N): A signal around 117-118 ppm.
-
Aromatic Carbons: Two signals are expected for the benzene ring carbons – one for the carbons bearing the substituents and one for the unsubstituted carbons.
-
Methylene Carbon (-CH₂-): A signal around 28-30 ppm.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence of the key nitrile functional group.[10]
-
A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the C≡N stretch. Its intensity confirms the presence of the nitrile.
-
C-H stretching bands for the aromatic ring will appear just above 3000 cm⁻¹.
-
C-H stretching bands for the methylene groups will appear just below 3000 cm⁻¹.
-
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is crucial for the utility of any chemical intermediate. The most common and industrially viable method for preparing p-PDAN is through a nucleophilic substitution reaction.
Core Reaction: The synthesis involves the reaction of a p-xylylene dihalide (e.g., 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][11] This is a classic example of an Sₙ2 reaction, where the cyanide ion acts as the nucleophile, displacing the halide leaving groups.
Caption: General workflow for the synthesis of 1,4-Phenylenediacetonitrile.
Experimental Protocol: Synthesis of 1,4-Phenylenediacetonitrile
This protocol is adapted from established laboratory procedures.[1][11] Causality: The choice of a polar aprotic solvent like dimethylformamide (DMF) is deliberate; it effectively dissolves the organic substrate and the cyanide salt while favoring the Sₙ2 mechanism over elimination side reactions. The reaction is exothermic, requiring controlled addition of reactants to maintain the optimal temperature range.
-
Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and an addition funnel, prepare a solution of sodium cyanide (2.65 moles) in water (200 mL).
-
Reactant Addition: Gently heat a solution of p-xylylene chloride (1.15 moles) in dimethylformamide (200 mL) to approximately 60°C to ensure it remains dissolved.
-
Reaction: Add the warm p-xylylene chloride solution dropwise to the stirred sodium cyanide solution. The rate of addition should be controlled to maintain the reaction temperature between 60-65°C. This control is critical to prevent runaway reactions and minimize side products. The addition typically takes about 2 hours.
-
Completion: After the addition is complete, maintain the reaction mixture at 60-65°C with external heating for an additional hour to ensure the reaction goes to completion.
-
Workup and Isolation: Pour the warm reaction mixture into a large volume of water (2 liters). The product, being insoluble in water, will precipitate out as a solid.
-
Purification: Filter the precipitated solid and wash it thoroughly with water to remove any unreacted cyanide salts and DMF. The resulting product is typically obtained in high yield (85-95%) and purity.[1][11]
Applications in Synthesis and Drug Development
1,4-Phenylenediacetonitrile is not an end product but a versatile precursor. Its value is realized in its subsequent transformations.
-
Pharmaceuticals and Agrochemicals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[1][3][5][6] The dinitrile can be hydrolyzed to form 1,4-phenylenediacetic acid or reduced to form 1,4-bis(aminoethyl)benzene, both of which are common pharmacophores or building blocks.
-
Dyes and Pigments: The rigid aromatic core and reactive nitrile groups make it a suitable precursor for creating complex chromophores used in the dye industry.[1][9]
-
Materials Science: The linear, bifunctional nature of p-PDAN allows it to be used as a monomer or cross-linking agent in the synthesis of specialty polymers and materials with desirable thermal or optical properties.
-
Organic Synthesis Research: Beyond industrial applications, it is a valuable tool for academic research, enabling the construction of complex molecules and the exploration of new reaction methodologies.[5]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1,4-Phenylenediacetonitrile is a hazardous substance and must be handled with appropriate precautions.
Hazard Summary: The primary hazards are associated with its toxicity upon ingestion, inhalation, or skin contact, and it is known to cause skin, eye, and respiratory irritation.[1][7][8][12][13] In case of fire, it can decompose to release toxic gases such as carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen cyanide.[8]
| Hazard Information | GHS Statements and Codes |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7][12]H315: Causes skin irritation.[8][12]H319: Causes serious eye irritation.[8][12]H335: May cause respiratory irritation.[8][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][12]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a lab coat. For weighing or generating dust, a dust mask (e.g., N95) is recommended.[7][12][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][9][14] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Conclusion
1,4-Phenylenediacetonitrile is a cornerstone intermediate in modern organic synthesis. Its symmetric structure, coupled with the versatile reactivity of its nitrile and benzylic positions, provides a reliable and efficient platform for constructing complex molecules. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in research, drug development, and materials science while ensuring the highest standards of safety and scientific rigor.
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